N-cyclohexyl-3-{[(4-fluoro-3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Overview
Description
N-cyclohexyl-3-{[(4-fluoro-3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine is a useful research compound. Its molecular formula is C21H28FN3O and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.22164069 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
Research has explored the synthesis of cyclic dipeptidyl ureas and imidazo[1,2-a]pyridin-3-amine derivatives, which involve processes similar to those that might be used for synthesizing N-cyclohexyl-3-{[(4-fluoro-3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine. For instance, cyclohexyl or benzyl isocyanide has been used in Ugi reactions to produce novel cyclic compounds, showcasing the versatility of these starting materials in synthetic organic chemistry (Sañudo et al., 2006). Similarly, N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized using cyclohexyl isocyanide, indicating the potential for creating diverse molecular architectures (Ghorbani‐Vaghei & Amiri, 2014).
Material Science
Compounds similar to this compound may find applications in material science, particularly in the development of new polymeric materials. Research into aromatic polyamides containing cyclohexane structures has revealed their potential for creating materials with desirable thermal and mechanical properties (Hsiao et al., 1999). These studies suggest the broad applicability of cyclohexyl and pyridinamine derivatives in synthesizing advanced materials.
Molecular Electronics
The study of diruthenium complexes bridged by pyridinyl ligands has unveiled their intriguing electrochemical and photophysical properties, hinting at the potential of this compound in molecular electronics and photonics. The ability to modulate the electronic properties of such complexes through structural modification makes them candidates for use in electronic devices and sensors (Yao et al., 2015).
Properties
IUPAC Name |
N-cyclohexyl-3-[[(4-fluoro-3-methoxyphenyl)methylamino]methyl]-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-25(18-8-4-3-5-9-18)21-17(7-6-12-24-21)15-23-14-16-10-11-19(22)20(13-16)26-2/h6-7,10-13,18,23H,3-5,8-9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZUOWXASMPBMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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